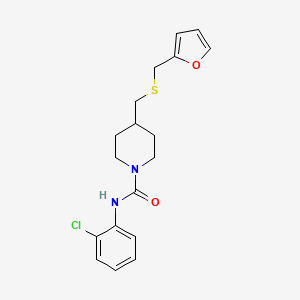
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenyl group: This step might involve nucleophilic substitution reactions.
Attachment of the furan-2-ylmethylthio group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Formation of the carboxamide group: This step usually involves amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Exploration as a therapeutic agent for conditions like pain, inflammation, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The molecular targets might include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)piperidine-1-carboxamide
- 4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- N-(2-chlorophenyl)-4-methylpiperidine-1-carboxamide
Uniqueness
“N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide” is unique due to the presence of both the 2-chlorophenyl and furan-2-ylmethylthio groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPADXQNZLNDFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
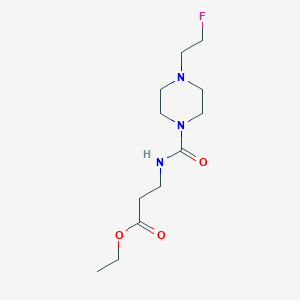
![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)

![1-(4-bromo-2-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382969.png)
![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

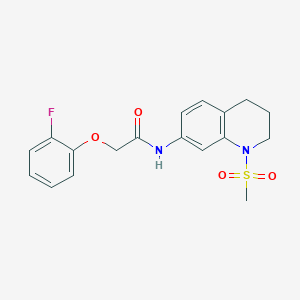
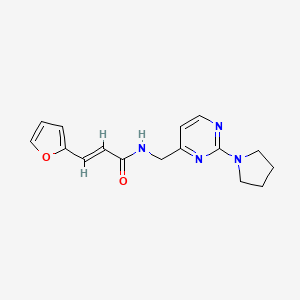
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
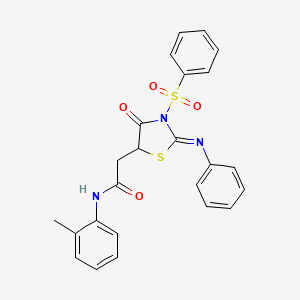
![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

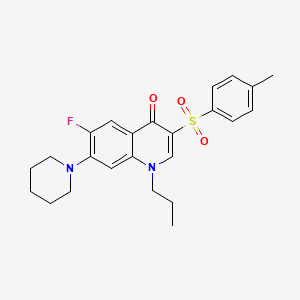
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
